molecular formula C7H12N2 B14414698 2-(Dimethylamino)pent-4-enenitrile CAS No. 83699-30-3

2-(Dimethylamino)pent-4-enenitrile

Cat. No.: B14414698
CAS No.: 83699-30-3
M. Wt: 124.18 g/mol
InChI Key: IDXCEXSYFSSLCX-UHFFFAOYSA-N
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Description

2-(Dimethylamino)pent-4-enenitrile is an organic compound with the molecular formula C7H12N2. It is characterized by the presence of a dimethylamino group attached to a pent-4-enenitrile backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)pent-4-enenitrile typically involves the reaction of 4-pentenenitrile with dimethylamine under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters are crucial to achieving high purity and efficiency in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)pent-4-enenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, water.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions include various amines, oxides, and substituted nitriles, depending on the specific reagents and conditions used .

Scientific Research Applications

2-(Dimethylamino)pent-4-enenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)pent-4-enenitrile involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The nitrile group can undergo hydrolysis to form amides, which are important in biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Dimethylamino)pent-4-enenitrile is unique due to the presence of both the dimethylamino and nitrile groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

CAS No.

83699-30-3

Molecular Formula

C7H12N2

Molecular Weight

124.18 g/mol

IUPAC Name

2-(dimethylamino)pent-4-enenitrile

InChI

InChI=1S/C7H12N2/c1-4-5-7(6-8)9(2)3/h4,7H,1,5H2,2-3H3

InChI Key

IDXCEXSYFSSLCX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(CC=C)C#N

Origin of Product

United States

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